molecular formula C5H7NO3 B1582936 Ethyl isocyanatoacetate CAS No. 2949-22-6

Ethyl isocyanatoacetate

Cat. No. B1582936
M. Wt: 129.11 g/mol
InChI Key: DUVOZUPPHBRJJO-UHFFFAOYSA-N
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Patent
US04645761

Procedure details

An aqueous solution prepared by dissolving 3.34 g of hydroxylamine methyl ether hydrochloride in 20 ml of water, was cooled with ice. While stirring the solution, an aqueous solution prepared by dissolving 2.24 g of potassium hydroxide in 20 ml of water, was gradually dropwise added thereto. After completion of the dropwise addition, the reaction system was returned to room temperature and the stirring was continued for 1 hour. Then, the reaction mixture was again cooled with ice, and 2.58 g of ethyl isocyanatoacetate was gradually added. The reaction system was returned to room temperature, and the reaction solution was stirred at a temperature of from 40° to 50° C. for further 0.5 hour. Then, the reaction solution was cooled with ice, and 10 ml of 6N hydrochloric acid was added. The mixture was refluxed for 3 hours, and then cooled with ice, whereby crystals precipitated. The crystals were collected by filtration to obtain 1.8 g of 3-methoxy-2,4-dioxoimidazolidine having a melting point of from 98° to 107° C.
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.58 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][NH3+:3].[Cl-].[OH-].[K+].[N:7]([CH2:10][C:11](OCC)=[O:12])=[C:8]=[O:9].Cl>O>[CH3:1][O:2][N:3]1[C:11](=[O:12])[CH2:10][NH:7][C:8]1=[O:9] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
CO[NH3+].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.24 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.58 g
Type
reactant
Smiles
N(=C=O)CC(=O)OCC
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
While stirring the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An aqueous solution prepared
TEMPERATURE
Type
TEMPERATURE
Details
was cooled with ice
CUSTOM
Type
CUSTOM
Details
an aqueous solution prepared
ADDITION
Type
ADDITION
Details
was gradually dropwise added
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
ADDITION
Type
ADDITION
Details
was gradually added
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
STIRRING
Type
STIRRING
Details
the reaction solution was stirred at a temperature of from 40° to 50° C. for further 0.5 hour
Duration
0.5 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice, whereby crystals
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CON1C(NCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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